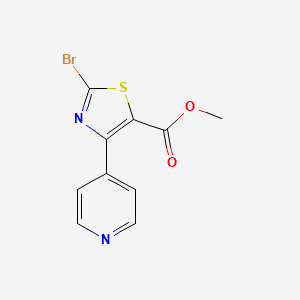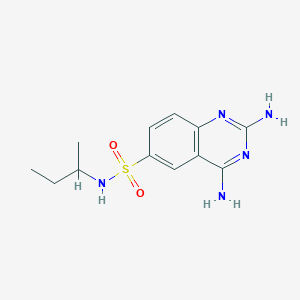
Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Bromo-4-(piridin-4-il)tiazol-5-carboxilato de metilo es un compuesto orgánico heterocíclico que presenta un anillo de tiazol sustituido con un átomo de bromo, un anillo de piridina y un grupo éster carboxilato. Este compuesto pertenece a la clase más amplia de derivados de tiazol, que son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Bromo-4-(piridin-4-il)tiazol-5-carboxilato de metilo generalmente implica la ciclización de precursores adecuados bajo condiciones controladas. Un método común involucra la reacción del 2-bromo-4-(piridin-4-il)tiazol con cloroformato de metilo en presencia de una base como la trietilamina. La reacción se lleva a cabo normalmente en un disolvente orgánico como diclorometano a temperatura ambiente .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Bromo-4-(piridin-4-il)tiazol-5-carboxilato de metilo experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por nucleófilos como aminas o tioles.
Oxidación y Reducción: El anillo de tiazol puede experimentar oxidación para formar sulfóxidos o sulfonas, mientras que la reducción puede dar lugar a tiazolidinas.
Reacciones de Acoplamiento: El anillo de piridina puede participar en reacciones de acoplamiento cruzado, como reacciones de Suzuki o Heck.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como la azida de sodio o el tiolato de potasio en disolventes apróticos polares.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos Principales
Productos de Sustitución: Diferentes tiazoles sustituidos dependiendo del nucleófilo utilizado.
Productos de Oxidación: Sulfóxidos y sulfonas de tiazol.
Productos de Reducción: Tiazolidinas.
Aplicaciones Científicas De Investigación
El 2-Bromo-4-(piridin-4-il)tiazol-5-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química Medicinal: Utilizado como bloque de construcción para la síntesis de posibles agentes terapéuticos, incluidos los compuestos antimicrobianos y anticancerígenos.
Estudios Biológicos: Empleados en el estudio de la inhibición enzimática y la unión a receptores debido a su capacidad de interactuar con macromoléculas biológicas.
Ciencia de los Materiales: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas
Mecanismo De Acción
El mecanismo de acción del 2-Bromo-4-(piridin-4-il)tiazol-5-carboxilato de metilo implica su interacción con diversos objetivos moleculares. El anillo de tiazol puede unirse a los sitios activos enzimáticos o a los bolsillos del receptor, modulando su actividad. El átomo de bromo y el anillo de piridina mejoran su afinidad de unión y especificidad. Este compuesto puede inhibir enzimas formando enlaces covalentes o mediante interacciones no covalentes, afectando las vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
4-Metil-2-(piridin-4-il)tiazol-5-carboxilato de etilo: Estructura similar pero con un grupo éster etilo en lugar de un éster metilo.
2-(5-Bromo-4-metil-1,3-tiazol-2-il)piridina: Estructura similar pero con un patrón de sustitución diferente en el anillo de tiazol.
Singularidad
El 2-Bromo-4-(piridin-4-il)tiazol-5-carboxilato de metilo es único debido a su patrón específico de sustitución, que confiere reactividad química y actividad biológica distintas. La presencia tanto de bromo como de moieties de piridina mejora su versatilidad en aplicaciones de química sintética y medicinal .
Propiedades
Fórmula molecular |
C10H7BrN2O2S |
|---|---|
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
methyl 2-bromo-4-pyridin-4-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-2-4-12-5-3-6/h2-5H,1H3 |
Clave InChI |
CGSIXRIKWYJAKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(S1)Br)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)



![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)


![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)
![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)

